Molecular Weight and Spacer Length: Precise Control of Linker Dimensions
The molecular weight of m-PEG4-C6-phosphonic acid ethyl ester is 412.50 g/mol, a direct result of its PEG4 chain and C6 alkyl spacer. This is quantifiably larger than the analogous linker without the C6 spacer, m-PEG4-phosphonic acid ethyl ester (CAS 1872433-73-2), which has a molecular weight of 328.34 g/mol, a difference of 84.16 g/mol . Conversely, it is smaller than m-PEG6-(CH2)8-phosphonic acid (CAS 2028284-71-9) which has a molecular weight of 444.5 g/mol due to its longer PEG6 chain .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 412.50 g/mol |
| Comparator Or Baseline | m-PEG4-phosphonic acid ethyl ester (328.34 g/mol) ; m-PEG6-(CH2)8-phosphonic acid (444.5 g/mol) |
| Quantified Difference | +84.16 g/mol vs. shorter analog; -32.0 g/mol vs. longer analog |
| Conditions | Calculated based on molecular formula (C19H41O7P for target) |
Why This Matters
This specific molecular weight corresponds to a unique spatial separation between conjugation points, which is a critical parameter in optimizing the formation of the ternary complex required for effective PROTAC-mediated degradation.
